N,N'-Di-9-acridinyl-(4,4'-bipiperidine)-1,1'-diethanamine

Description

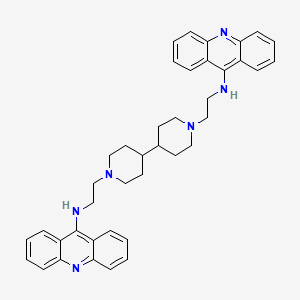

N,N'-Di-9-acridinyl-(4,4'-bipiperidine)-1,1'-diethanamine is a binuclear compound featuring two 9-acridinyl moieties connected via a 4,4'-bipiperidine spacer and diethanamine bridges. Acridine derivatives are well-known DNA intercalators, and the bipiperidine linker enhances structural rigidity and influences binding dynamics.

Properties

CAS No. |

119643-88-8 |

|---|---|

Molecular Formula |

C40H44N6 |

Molecular Weight |

608.8 g/mol |

IUPAC Name |

N-[2-[4-[1-[2-(acridin-9-ylamino)ethyl]piperidin-4-yl]piperidin-1-yl]ethyl]acridin-9-amine |

InChI |

InChI=1S/C40H44N6/c1-5-13-35-31(9-1)39(32-10-2-6-14-36(32)43-35)41-21-27-45-23-17-29(18-24-45)30-19-25-46(26-20-30)28-22-42-40-33-11-3-7-15-37(33)44-38-16-8-4-12-34(38)40/h1-16,29-30H,17-28H2,(H,41,43)(H,42,44) |

InChI Key |

JGHICYRKPGXJOY-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1C2CCN(CC2)CCNC3=C4C=CC=CC4=NC5=CC=CC=C53)CCNC6=C7C=CC=CC7=NC8=CC=CC=C86 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs with Acridine Moieties

N1,N7-Bis-(9-acridinyl)-N-(4-methoxybenzyl)-bis-(3-aminopropyl)amine (Compound 11)

- Structure: Shares bis-acridinyl groups but uses a bis-(3-aminopropyl)amine linker instead of bipiperidine.

- Synthesis : Prepared via coupling with 9-methoxyacridine, yielding higher stability compared to earlier methods .

- Stability : NMR data (δ=112.0–133.4 ppm) confirmed successful bis-coupling, with enhanced stability due to the methoxybenzyl group .

N-(4-(4-Methylpiperazin-1-yl)phenyl)acridin-9-amine dihydrochloride

- Structure : Features a single acridinyl group linked to a phenyl-piperazine moiety.

- Applications : Used in fluorescence-based assays; the dihydrochloride salt improves solubility (≥99% purity) .

- Key Difference: Monomeric structure and lack of a binuclear scaffold limit its DNA intercalation efficiency relative to the bipiperidine-linked compound .

Bipiperidine-Based Compounds

4,4′-Bipiperidine Dihydrochloride

- Structure : Aliphatic bipiperidine dication with chloride counterions.

- Relevance : Highlights the role of bipiperidine in modulating solid-state packing and solubility, critical for drug formulation .

1,1′-(4,4′-Bipiperidine-1,1′-diyl)bis(2,2,2-trifluoroethanone)

- Structure : Bipiperidine scaffold functionalized with trifluoroacetyl groups.

- Applications: Used as a molecular spacer in organocatalysis and materials science.

- Key Difference : The electron-withdrawing trifluoroacetyl groups reduce basicity compared to the diethanamine-linked acridinyl compound, altering reactivity .

DNA-Binding and Stability Comparisons

- Binuclear Pd(II) Complexes: Studies on Pd(II) complexes with 4,4′-bipiperidine linkers (e.g., [Pd(BHEP)(H2O)₂]²⁺) demonstrate enhanced stability constants (log K = 8.2–9.5) compared to ethylenediamine analogs (log K = 7.1–8.3).

- DNA Interactions : The acridinyl-bipiperidine combination likely synergizes intercalation (acridine) and groove-binding (bipiperidine), contrasting with carboplatin’s stacking interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.